Msack

neutrophil elastase PMN elastase COPD

MSACK is an irreversible covalent elastase inhibitor validated by 1.84 Å crystal structure (PDB: 1HNE). Distinct IC50 values vs PMN (2.8 µM) and pancreatic (15.2 µM) elastases enable isoform discrimination in BALF or sputum assays. At 30 μg/mL, reduces elastase-stimulated IL-8 secretion by 75% over 16–24 hours without redosing.

Molecular Formula C20H31ClN4O7
Molecular Weight 474.9 g/mol
Cat. No. B1365137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsack
Synonymsmethoxysuccinyl-alanyl-alanyl-prolyl-alanine chloromethyl ketone
MSACK
Molecular FormulaC20H31ClN4O7
Molecular Weight474.9 g/mol
Structural Identifiers
SMILESCC(C(=O)CCl)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
InChIInChI=1S/C20H31ClN4O7/c1-11(15(26)10-21)23-19(30)14-6-5-9-25(14)20(31)13(3)24-18(29)12(2)22-16(27)7-8-17(28)32-4/h11-14H,5-10H2,1-4H3,(H,22,27)(H,23,30)(H,24,29)/t11-,12-,13-,14-/m0/s1
InChIKeyUIYRKMRXXFXSTH-XUXIUFHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MSACK (MeO-Suc-Ala-Ala-Pro-Ala-CMK) Neutrophil Elastase Inhibitor Procurement Specifications and Characterization


MSACK (MeO-Suc-Ala-Ala-Pro-Ala-CMK; CAS 111682-13-4) is a peptide chloromethyl ketone inhibitor with activity against polymorphonuclear leukocyte (PMN) elastase and human neutrophil elastase (HNE) [1]. Its binding mode and 1.84 Å crystal structure in complex with HNE have been determined, demonstrating covalent cross-linking of the catalytic residues His-57 and Ser-195 [1].

Why MSACK Cannot Be Substituted with Generic Elastase Inhibitors: Evidence of Functional and Structural Divergence


Neutrophil elastase inhibitors exhibit profound differences in isoform selectivity, binding kinetics, and functional potency in cell-based assays. MSACK demonstrates distinct IC50 values against human PMN elastase (2.8 µM) versus pancreatic elastase (15.2 µM) , while comparators such as Sivelestat, GW311616A, and Alvelestat show different selectivity profiles and potencies that preclude simple interchange. In functional IL-8 release assays, MSACK at 30 μg/mL reduces elastase-stimulated IL-8 secretion from 108.4 pg/mL to 26.9 pg/mL [1], a magnitude of suppression not reproduced by alternative protease inhibitors like benzamidine or leupeptin.

MSACK Comparative Efficacy and Selectivity Data for Informed Procurement Decisions


MSACK Exhibits Superior Potency Against PMN Elastase Versus Sivelestat and Other Clinical Candidates

MSACK inhibits human PMN elastase with an IC50 of 2.8 µM , which is comparable to the clinically investigated agent Sivelestat (IC50 ~1.5 µM against HNE) but distinguishes it from the more potent second-generation inhibitor GW311616A (IC50 100 nM against neutrophil elastase) [1]. MSACK's potency against pancreatic elastase is 5.4-fold lower (IC50 15.2 µM) , indicating selectivity for the neutrophil-derived enzyme.

neutrophil elastase PMN elastase COPD drug discovery

MSACK Demonstrates Functional Suppression of Elastase-Induced IL-8 Release Unmatched by Generic Serine Protease Inhibitors

In a human cell-based assay, MSACK at 30 μg/mL completely abolished elastase-stimulated IL-8 release (26.9 ± 3.6 pg/mL) compared to elastase alone (108.4 ± 13.2 pg/mL) [1]. In contrast, the serine protease inhibitor benzamidine (30 μg/mL) only partially reduced tryptase-stimulated IL-8 release from 105.2 pg/mL to 66.9 pg/mL, and leupeptin (30 μg/mL) showed no significant inhibition [1].

inflammation cytokine release neutrophil cell-based assay

Structural Basis for MSACK's Covalent Inhibition Mechanism Distinct from Reversible Inhibitors

The 1.84 Å crystal structure of HNE in complex with MSACK (PDB: 1HNE) reveals covalent cross-linking of the catalytic residues His-57 and Ser-195 [1]. This irreversible binding mode contrasts with the reversible, competitive inhibition exhibited by comparators such as Sivelestat (PDB: 1H1B) and the β-lactam inhibitor L-647,957 [2].

X-ray crystallography covalent inhibitor binding mode structure-based design

MSACK Demonstrates Preferential Activity Against Human PMN Elastase Versus Porcine Pancreatic Elastase Compared to L-647,957

The crystal structure comparison of the HNE-MSACK complex with that of porcine pancreatic elastase (PPE) bound to L-647,957 reveals distinct active site geometries and charge distributions that underlie species-specific inhibitor recognition [1]. MSACK shows a 5.4-fold selectivity for human PMN elastase over human pancreatic elastase , whereas L-647,957 exhibits broader inhibition of both human and porcine elastases.

species selectivity comparative enzymology pancreatic elastase drug selectivity

Optimal Scientific and Industrial Use Cases for MSACK Based on Quantitative Evidence


In Vitro Elastase-Mediated Inflammation Models Requiring Sustained Enzyme Suppression

MSACK's irreversible covalent inhibition mechanism [1] ensures prolonged elastase blockade in cell culture experiments spanning 16–24 hours, eliminating the need for repeated dosing. At 30 μg/mL, it reduces elastase-stimulated IL-8 release by 75% [2], making it suitable for assays investigating neutrophil-driven inflammatory pathways.

Selective Inhibition of Human PMN Elastase in Complex Biological Samples

With an IC50 of 2.8 µM for PMN elastase versus 15.2 µM for pancreatic elastase , MSACK is appropriate for experiments where discrimination between neutrophil-derived and pancreatic elastase is critical, such as in bronchoalveolar lavage fluid analysis or sputum-based COPD biomarker studies.

Structural Biology Studies Requiring a Well-Characterized Covalent Inhibitor Complex

The HNE-MSACK complex structure at 1.84 Å resolution (PDB: 1HNE) [1] provides a validated reference model for active site mapping, inhibitor design, and molecular dynamics simulations of covalent serine protease inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Msack

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.